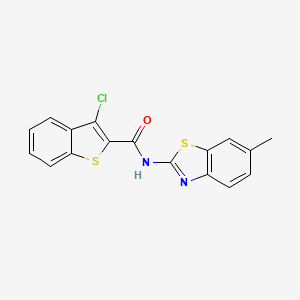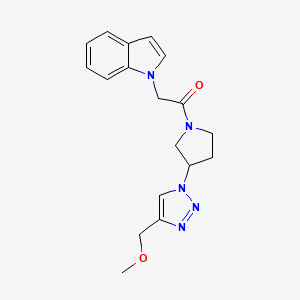![molecular formula C18H15FN2O2S B2788643 N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide CAS No. 459219-44-4](/img/structure/B2788643.png)
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction using 4-ethoxyaniline and an appropriate electrophile.
Formation of the Benzamide Moiety: The final step involves the coupling of the thiazole derivative with 3-fluorobenzoic acid using a coupling reagent such as EDCI (N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound can be achieved through a scalable, operator-friendly, and one-step procedure that ensures high purity and yield. This method involves the use of readily available starting materials and avoids the need for extensive purification steps .
化学反応の分析
Types of Reactions
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in an appropriate solvent.
Reduction: Sodium borohydride in pyridine containing a small amount of water.
Substitution: Nucleophiles such as amines or thiols in suitable solvents.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
科学的研究の応用
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit tumor growth.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
作用機序
The mechanism of action of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes essential for tumor growth and proliferation . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as a therapeutic agent .
類似化合物との比較
Similar Compounds
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: A compound with similar structural features but different biological activities.
N-(4-ethoxyphenyl)-retinamide: A compound with similar ethoxyphenyl group but different pharmacological properties.
Uniqueness
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide is unique due to its combination of the thiazole ring and the fluorobenzamide moiety, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and medicinal chemistry .
特性
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c1-2-23-15-8-6-12(7-9-15)16-11-24-18(20-16)21-17(22)13-4-3-5-14(19)10-13/h3-11H,2H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPINPOPUJPTCFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[(ethylamino)methyl]cyclohexane-1-carboxylate hydrochloride](/img/structure/B2788561.png)

![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2788563.png)
![2-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]oxy}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide](/img/structure/B2788567.png)
![1-benzyl-N-(furan-2-ylmethyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2788568.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-chloro-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2788569.png)
![N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N,N-dimethylamine](/img/structure/B2788570.png)


![(3'-Methoxy-[1,1'-biphenyl]-4-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2788575.png)



